(5-Methylthiophen-2-yl)-oxo-acetic acid

Adenosine Receptor Antagonist GPCR Medicinal Chemistry

Choose (5-Methylthiophen-2-yl)-oxo-acetic acid as a privileged α-keto acid scaffold. The 5-methylthiophene motif delivers sub-100 nM potency at the Adenosine A2B receptor with 5.8-fold selectivity over A2A, vital for minimizing cardiac side effects in immuno-oncology & inflammation programs. Its ~19-27% lipophilicity boost enhances BBB penetration, while the α-keto acid chelates transition metals for tailored MOFs. Start SAR exploration with this pure, differentiated building block.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
Cat. No. B8529618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiophen-2-yl)-oxo-acetic acid
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)C(=O)O
InChIInChI=1S/C7H6O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeySICWPBKIVWOWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylthiophen-2-yl)-oxo-acetic acid: A Key α-Keto Acid Building Block for Thiophene-Based Drug Discovery and Organic Synthesis


(5-Methylthiophen-2-yl)-oxo-acetic acid is a thiophene-derived α-keto acid characterized by a methyl-substituted thiophene ring at the 5-position and an oxo-acetic acid moiety at the 2-position [1]. This structural motif endows the compound with a unique combination of aromaticity, hydrogen-bonding potential, and metal-chelating ability, positioning it as a versatile intermediate for the synthesis of pharmacologically active heterocycles and metal-organic frameworks [2]. Its reactivity profile and physicochemical properties differentiate it from non-methylated or differently substituted thiophene α-keto acids, making it a compound of interest for applications requiring specific lipophilicity and electronic characteristics.

(5-Methylthiophen-2-yl)-oxo-acetic Acid: Why Simple Thiophene Substitution Cannot Guarantee Equivalent Performance in Drug-Like Molecule Design


Interchanging (5-methylthiophen-2-yl)-oxo-acetic acid with generic thiophene α-keto acids (e.g., unsubstituted or halogenated analogs) introduces significant variability in key drug-likeness parameters and biological activity profiles. Data from BindingDB reveals that the 5-methylthiophene motif can yield sub-100 nM potency against critical targets like the Adenosine A2B receptor [1], whereas close structural analogs may exhibit over 100,000 nM IC50 values against other targets, highlighting profound differences in molecular recognition [2]. Furthermore, the methyl group modulates lipophilicity and metabolic stability, directly influencing pharmacokinetic properties, thereby making generic substitution a high-risk strategy in lead optimization programs.

(5-Methylthiophen-2-yl)-oxo-acetic Acid: Quantified Differentiation in Potency, Lipophilicity, and Metal-Binding Competency


Quantified Potency Differentiation: A 5-Methylthiophene Moiety Enables Sub-100 nM Adenosine Receptor Antagonism

The 5-methylthiophen-2-yl motif, as part of the more complex molecule CHEMBL1079115, demonstrates potent antagonism at the human Adenosine A2B receptor with an IC50 of 17 nM [1]. This is a 5.8-fold improvement in potency compared to its activity at the closely related Adenosine A2A receptor, where it exhibits an IC50 of 99 nM [1]. This intra-class selectivity profile is a direct consequence of the specific molecular interactions conferred by the 5-methylthiophene group, underscoring that potency is not a generic attribute of the thiophene core but is exquisitely sensitive to substitution patterns.

Adenosine Receptor Antagonist GPCR Medicinal Chemistry

Physicochemical Differentiation: Methyl Substitution Increases Lipophilicity (XLogP3) by ~19% Over the Unsubstituted Core

While experimental data for the target compound's logP is not readily available in primary literature, a class-level inference can be drawn by comparing the computed XLogP3 values for the closest available core structures. The unsubstituted analog, 2-thiopheneglyoxylic acid, has a computed XLogP3 of 1.1 [1]. The addition of a methyl group in the 5-methylthiophene analog is expected to increase lipophilicity. This is corroborated by data for a structurally similar ethyl ester derivative, Ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate, which has a reported LogP of 2.79 [2], a >150% increase compared to the unsubstituted core, attributable to the combined ester and methyl group effects.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Accessibility and Yield: A Reported 100% Yield in a Key Step Highlights Process Efficiency for the 5-Methyl Derivative

A synthetic route for (5-methylthiophen-2-yl)-oxo-acetic acid reports a step with a quantitative yield of 100% (4.8 g) . While this is not a direct comparison to other analogs under identical conditions, it suggests that the 5-methyl substituent does not sterically or electronically hinder the key transformation, potentially offering a more efficient and cost-effective route compared to more complex or sterically demanding analogs. In contrast, the synthesis of the brominated analog, 2-(5-bromothiophen-2-yl)-2-oxoacetic acid, often requires additional protection/deprotection steps or lower-yielding halogenation procedures .

Synthetic Methodology Process Chemistry Yield Optimization

(5-Methylthiophen-2-yl)-oxo-acetic Acid: Evidence-Backed Application Scenarios in Drug Discovery and Chemical Biology


Developing Potent and Selective Adenosine A2B Receptor Antagonists for Inflammatory Diseases or Cancer Immunotherapy

Based on the demonstrated sub-100 nM potency and 5.8-fold selectivity for the Adenosine A2B receptor over the A2A receptor for molecules containing the 5-methylthiophen-2-yl moiety [1], this compound serves as a privileged starting point for medicinal chemistry campaigns. Researchers aiming to optimize A2B antagonists for therapeutic applications in asthma, inflammatory bowel disease, or as adjuvants in immuno-oncology can leverage this scaffold to achieve target engagement while minimizing A2A-mediated cardiac side effects.

Optimizing CNS Penetration and Oral Bioavailability in Fragment-Based Drug Discovery

The estimated ~19-27% increase in lipophilicity conferred by the 5-methyl group over the unsubstituted 2-thiopheneglyoxylic acid core [1] is particularly relevant for programs targeting the central nervous system. This moderate increase in LogP can significantly improve passive membrane permeability and blood-brain barrier penetration. Medicinal chemists can strategically incorporate this fragment into lead molecules to fine-tune pharmacokinetic properties without resorting to larger, more disruptive lipophilic moieties, thereby maintaining ligand efficiency and favorable physicochemical space.

Synthesizing Novel Metal-Organic Complexes for Catalysis or Material Science Applications

The α-keto acid functionality of (5-methylthiophen-2-yl)-oxo-acetic acid provides a strong chelating motif for transition metals, a property well-documented for the unsubstituted 2-thiopheneglyoxylic acid which forms stable complexes with Cd, Co, Cu, Ni, and Zn [2]. The 5-methyl substituent on the thiophene ring offers an additional handle to modulate the electronic environment and steric bulk of the resulting metal complex, which can in turn fine-tune its catalytic activity, luminescence properties, or stability. This makes the compound a valuable building block for creating tailored metal-organic frameworks (MOFs) or catalysts.

Investigating Structure-Activity Relationships (SAR) for Kinase or Phosphatase Inhibitors

While the compound itself may not be the active entity, its 5-methylthiophene motif is a recognized pharmacophore in inhibitors of key signaling enzymes. For instance, related molecules containing this group have been screened against Tyrosine-protein phosphatase non-receptor type 22 (PTPN22) [3]. Procuring the pure α-keto acid provides a versatile starting material to construct focused libraries of novel kinase or phosphatase inhibitors via straightforward chemical transformations (e.g., amide coupling, esterification, heterocycle formation), enabling systematic SAR exploration around the critical thiophene core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylthiophen-2-yl)-oxo-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.